molecular formula C9H14ClNOS B1305805 3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride CAS No. 5424-47-5

3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride

Cat. No.: B1305805
CAS No.: 5424-47-5
M. Wt: 219.73 g/mol
InChI Key: HPVHJPMLORARSR-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride typically involves the reaction of thiophene-2-carbaldehyde with dimethylamine and a suitable reducing agent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through recrystallization or other purification techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient and consistent production of the compound, ensuring high purity and yield. The use of automated systems and advanced purification techniques further enhances the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like alkyl halides or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(Dimethylamino)-1-(furan-2-yl)propan-1-one hydrochloride: Similar structure but contains a furan ring instead of a thiophene ring.

    3-(Dimethylamino)-1-(pyridin-2-yl)propan-1-one hydrochloride: Contains a pyridine ring instead of a thiophene ring.

    3-(Dimethylamino)-1-(benzofuran-2-yl)propan-1-one hydrochloride: Contains a benzofuran ring instead of a thiophene ring.

Uniqueness

3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties

Properties

IUPAC Name

3-(dimethylamino)-1-thiophen-2-ylpropan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NOS.ClH/c1-10(2)6-5-8(11)9-4-3-7-12-9;/h3-4,7H,5-6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPVHJPMLORARSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC(=O)C1=CC=CS1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50386942
Record name 3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-one--hydrogen chloride (1/1)
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Molecular Weight

219.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5424-47-5
Record name 1-Propanone, 3-(dimethylamino)-1-(2-thienyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5424-47-5
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Record name NSC 12221
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Record name 5424-47-5
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Record name 3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-one--hydrogen chloride (1/1)
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Record name 1-Propanone, 3-(dimethylamino)-1-(2-thienyl)-, hydrochloride (1:1)
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Synthesis routes and methods I

Procedure details

To a stirred solution of 37% HCl (0.60 mL, 19.8 mmol, 0.5 equivalents) in 2-propanol (73 mL) were added paraformaldehyde (3.00 gm, 95.1 mmol, 2.4 equivalents), dimethylamine hydrochloride (8.07 gm, 99.0 mmol, 2.5 equivalents) and 2-acetylthiophene (5.0 gm, 39.6 mmol) in sequence at room temperature. The cloudy suspension was heated to 70° C., gradually turning to a clear homogenous mixture. After approximately 18 h at 70° C. a white precipitate had formed. The reaction mixture was cooled to room temperature, and the white solid was filtered and washed with ice-cold ethanol (2×30 mL). The white solid was dried in a vacuum oven at 50° C. for 12 h to give 6.0 gm (69%) of 1 as a white solid.
Name
Quantity
0.6 mL
Type
reactant
Reaction Step One
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3 g
Type
reactant
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Quantity
8.07 g
Type
reactant
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Quantity
5 g
Type
reactant
Reaction Step One
Quantity
73 mL
Type
solvent
Reaction Step One
Name
Yield
69%

Synthesis routes and methods II

Procedure details

A mixture of 2-acetylthiophene (63.1 g, 0.5 mol), dimethyl-amine hydrochloride (53.0 g, 0.65 mol), paraformaldehyde (19.8 g, 0.22 mol), and 12N hydrochloric acid (1 ml) in ethanol (80 ml) was refluxed for one and one-half hours. The solution was diluted with ethanol (100 ml) and acetone (500 ml). The solution was chilled overnight and the resulting solid was collected by filtration to yield 75.0 g (73%) of 3-dimethylamino-1-(2-thienyl)-1-propanone hydrochloride as a colorless crystalline solid. mp=182° C.-184° C.
Quantity
63.1 g
Type
reactant
Reaction Step One
Quantity
53 g
Type
reactant
Reaction Step One
Quantity
19.8 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
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Quantity
80 mL
Type
solvent
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Quantity
100 mL
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solvent
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

A mixture of 8.18 g of 2-acetylthiophene, 6.66 g of dimethylamine hydrochloride, 2.9 g of paraformaldahyde and 0.31 g of concentrated hydrochloric acid in 20 ml of isopropanol was heated to reflux and stirredfor 6 hours. The mixture was then cooled to 0° and stirred for one hour more. The slurry was then filtered, and the solid was washed with cold ethanol. The washed solid was dried for 16 hours at 50° to obtain 12.5 g of 2-thienyl 2-dimethylaminoethyl ketone hydrochloride, as awhite solid. A 12.0 g portion of that intermediate product was stirred in 40 ml of ethanol at ambient temperature, and the pH of the solution was raised to 11-12 by slow addition of sodium hydroxide. A 1.03 g portion of sodium borohydride was added, and the mixture was stirred at ambient temperature for 4 hours. Then 7.5 ml of acetone was added, and the mixturewas stirred for 20 minutes more. The mixture was then concentrated by evaporation to a white slurry, and 120 ml of methyl t-butyl ether was added. The mixture was acidified to pH 1-1.5 by addition of concentrated hydrochloric acid, and the solution was stirred for ten minutes. The pH was then made basic to pH 12 by slow addition of sodium hydroxide.
Quantity
8.18 g
Type
reactant
Reaction Step One
Quantity
6.66 g
Type
reactant
Reaction Step One
Quantity
0.31 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

Added 3.8 Kgs. of hydrochloric acid to a solution of 100 Kgs. of 2-acetyl thiophene, 81.5 Kgs. of dimethylamine hydrochloride, 35.4 Kgs. parafomaldehyde and 250 liters of isopropyl alcohol. Heated the reaction mixture to 75-80° C. Stirred the reaction mixture for 6 hours at 75-80° C. Cooled the reaction mixture to 0-5C. Stirred the reaction mixture for 2 hours at 0-5° C. Filtered the solid and washed with isopropyl alcohol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
100
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0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
Reaction Step Three
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0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
250 L
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the key structural features and spectroscopic data available for 3-(dimethylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride?

A2: this compound is a ketonic Mannich base []. While its exact molecular formula and weight aren't provided in the presented abstracts, its structure consists of a thiophene ring linked to a propanone chain. The terminal carbon of the propanone has a dimethyl amino group attached, which exists as a hydrochloride salt. Characterization data confirms its structure using techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis [, ]. This information allows researchers to confidently identify and utilize this compound in various chemical reactions and biological studies.

Q2: Can you elaborate on the applications of this compound as a versatile building block in organic synthesis?

A3: Research highlights the utility of this compound as a starting material for generating diverse chemical libraries []. It participates in various alkylation reactions, where the dimethylamino group can be exchanged with other amines, or the compound itself can act as an alkylating agent for various nitrogen-containing heterocycles and other nucleophiles []. Furthermore, it serves as a precursor in ring closure reactions, leading to the formation of various heterocyclic systems such as pyrazolines, pyridines, benzodiazepines, and others []. This versatility in generating diverse structures makes it valuable for medicinal chemistry, drug discovery, and materials science.

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